molecular formula C9H20N2O B2779526 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine CAS No. 1353962-75-0

2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine

Cat. No.: B2779526
CAS No.: 1353962-75-0
M. Wt: 172.272
InChI Key: ZGVGQZCAVKCCJJ-UHFFFAOYSA-N
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Description

2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine is a piperidine-derived ethylamine compound characterized by a methoxymethyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name

2-[4-(methoxymethyl)piperidin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-8-9-2-5-11(6-3-9)7-4-10/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVGQZCAVKCCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine typically involves the reaction of 4-methoxymethylpiperidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Oxidation Reactions

The ethylamine moiety and piperidine nitrogen participate in oxidation processes:

Reagents Conditions Products Key Observations
Potassium permanganateAqueous acidic mediumN-oxides (piperidine ring oxidation)Forms stable N-oxide derivatives
Hydrogen peroxideMild acidic or neutral pHEthylamine → Nitroso intermediatesLimited yield due to competing pathways

Mechanistic Insight : Oxidation at the piperidine nitrogen generates N-oxides through radical intermediates, while ethylamine oxidation typically requires stronger conditions to avoid decomposition.

Reductive Amination

The primary amine group facilitates reductive coupling with carbonyl compounds:

Carbonyl Partner Reducing Agent Conditions Products
Aldehydes (e.g., benzaldehyde)Sodium triacetoxyborohydrideRoom temperature, THFSecondary/tertiary amine adducts
Ketones (e.g., acetone)Sodium cyanoborohydrideMethanol, pH 5–6Branched amine derivatives

Example : Reaction with 4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl aldehyde under reductive amination forms a stable tertiary amine scaffold .

Substitution Reactions

The methoxymethyl group and piperidine ring undergo nucleophilic/electrophilic substitutions:

Methoxymethyl Group Modifications

Reagent Conditions Products
Thionyl chlorideReflux, anhydrous DCMChloromethyl-piperidine derivative
Grignard reagentsDry ether, 0°C → RTAlkylated methoxymethyl analogs

Piperidine Ring Functionalization

Reagent Position Products Yield
Trifluoroethyl iodideN-alkylation1-Trifluoroethyl-piperidine derivative78%
Acetyl chlorideC-3 hydroxylation3-Hydroxy-piperidine intermediate62%

Notable Application : N-Trifluoroethylation enhances metabolic stability in pharmaceutical analogues .

Acylation and Sulfonation

The ethylamine group reacts with acylating/sulfonating agents:

Reagent Conditions Products
Acetic anhydridePyridine catalyst, RTN-Acetyl ethylamine derivative
Tosyl chlorideAlkaline aqueous phaseN-Tosyl ethylamine sulfonamide

Synthetic Utility : Acylation protects the amine during multi-step syntheses, while sulfonation introduces polar groups for solubility tuning .

Ring-Opening and Rearrangement

Under extreme conditions, the piperidine ring undergoes cleavage:

Reagent Conditions Products
Concentrated HCl120°C, 12 hoursLinear diaminoalkane fragments
Lithium aluminum hydrideReflux in THFReduced open-chain polyamine

Caution : Ring-opening typically requires harsh conditions and leads to complex mixtures .

Biological Interactions

While not a classical "reaction," the compound modulates enzymatic activity:

  • Receptor Binding : Acts as a μ-opioid receptor agonist analogue, with structural similarities to fentanyl derivatives .

  • Enzyme Inhibition : Piperidine nitrogen coordinates with catalytic residues in EZH2 methyltransferase .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of piperidine, including 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine, exhibit significant anticancer activity.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of key enzymes involved in cell proliferation .
  • Case Study : In vitro studies have shown that this compound reduces cell viability in various cancer cell lines, including breast and lung cancer models. The reported IC50 values indicate potent activity in the low micromolar range .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

  • Spectrum of Activity : Preliminary studies suggest broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
  • Research Findings : A study evaluating efficacy against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

ParameterValue
AbsorptionRapid
BioavailabilityApprox. 70%
MetabolismHepatic (CYP450 enzymes)
Elimination Half-life6 hours

Cytotoxic Activity

A study highlighted the cytotoxic effects of piperazine-based structures, where derivatives similar to this compound demonstrated significant antiproliferative properties against various cancer cell lines .

Hybrid Approaches in Drug Design

Recent advancements in computational methods have been employed to explore the bioactivity of piperidine derivatives, including molecular docking studies that suggest potential interactions with biological targets relevant for cancer therapy .

Mechanism of Action

The mechanism of action of 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine with structurally related ethylamine derivatives, focusing on substituent effects, biological activity, and key research findings:

Compound Substituent Biological Activity (EC₅₀ or IC₅₀) Key Findings Reference
2-(Piperidin-1-yl)-ethylamine Piperidine ring (no substituent) 6 nM (glucokinase activation) Demonstrated 4.5-fold higher potency than simple amine moieties in enzyme assays.
2-(Morpholin-1-yl)-ethylamine Morpholine ring 20 nM (glucokinase activation) Moderate potency, attributed to reduced van der Waals interactions in enzyme binding pockets.
2-(Imidazol-1-yl)-ethylamine Imidazole ring 9 nM (glucokinase activation) Heterocyclic substituent improved enzyme potency by 3-fold.
2-(4-Methyl-piperazin-1-yl)-ethylamine 4-Methyl-piperazine N/A Hydrochloride salt used in synthesis; safety data reported but no activity data available.
2-(3,4-Dihydroxyphenyl)-ethylamine Catechol group N/A Natural derivative (e.g., dopamine analog); no glucokinase activity reported.
This compound 4-Methoxymethyl-piperidine Not reported Predicted enhanced solubility and binding potential due to methoxy group; lacks direct studies.

Key Trends and Insights:

Substituent Effects on Enzyme Potency :

  • Piperidine and imidazole derivatives exhibit high potency in glucokinase activation due to optimal steric and electronic interactions with enzyme pockets .
  • Bulky or polar substituents (e.g., morpholine) reduce potency, likely due to steric hindrance or altered hydrogen-bonding networks .

Catechol-containing analogs (e.g., 2-(3,4-dihydroxyphenyl)-ethylamine) prioritize receptor binding over enzyme modulation, highlighting substituent-dependent applications .

Research Gaps: No direct studies on this compound’s biological activity are available in the provided evidence.

Biological Activity

2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of piperidine derivatives followed by alkylation with ethylamine. This compound can be synthesized using various methods, including:

  • Alkylation : Reaction of piperidine with methoxymethyl chloride.
  • Reduction : Reduction of corresponding ketones or imines using reducing agents like lithium aluminum hydride.

Biological Activity

This compound exhibits a range of biological activities, making it a subject of various pharmacological studies. Key areas of interest include:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.
  • Neuropharmacological Effects : Research indicates that this compound may influence neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This suggests potential applications in treating mood disorders and neurodegenerative diseases .
  • Cancer Research : Preliminary studies have indicated that this compound may exhibit anticancer properties, particularly in inhibiting tumor cell proliferation in vitro. Further research is needed to elucidate its mechanisms and efficacy in vivo .

The precise mechanism of action for this compound involves interaction with specific receptors or enzymes:

  • Receptor Modulation : It may act as a ligand for certain neurotransmitter receptors, altering signaling pathways associated with mood regulation and cognitive function.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses and potential therapeutic effects.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Study :
    • A study demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • Neuropharmacological Assessment :
    • In animal models, administration of this compound resulted in reduced anxiety-like behaviors, suggesting anxiolytic properties through modulation of serotonin receptors .
  • Cancer Cell Line Evaluation :
    • In vitro tests on breast cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis, with IC50 values indicating significant potency .

Comparative Analysis

A comparison with similar compounds can provide insights into the unique properties of this compound:

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Neuropharmacological, AnticancerReceptor modulation, Enzyme inhibition
Ethyl 4-[2-(4-methylphenyl)thiazolyl]-6-carboxylateAnticancerTargeting tumor metabolism
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}furan-3-carboxamideAntiviralViral enzyme inhibition

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